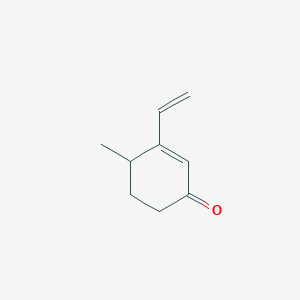

3-Ethenyl-4-methylcyclohex-2-en-1-one

描述

属性

CAS 编号 |

84488-28-8 |

|---|---|

分子式 |

C9H12O |

分子量 |

136.19 g/mol |

IUPAC 名称 |

3-ethenyl-4-methylcyclohex-2-en-1-one |

InChI |

InChI=1S/C9H12O/c1-3-8-6-9(10)5-4-7(8)2/h3,6-7H,1,4-5H2,2H3 |

InChI 键 |

JRVUUCDHLCLUMJ-UHFFFAOYSA-N |

规范 SMILES |

CC1CCC(=O)C=C1C=C |

产品来源 |

United States |

准备方法

Grignard Addition and Dehydration

Treatment of ketone (15) with vinylmagnesium bromide generates a single diastereomer of 7-ethenyl-8ξ-methyl-1,4-dioxaspirodecan-7-ol (18a/b). Acidic workup with dilute sulfuric acid in dioxane cleaves the acetal, yielding 3-ethenyl-3-hydroxy-4-methylcyclohexanone (19). Subsequent dehydration under mild acidic conditions (H₂SO₄/EtOH) affords the target enone in 62% yield over two steps. Challenges include competing ketonization during dehydration, necessitating precise control of reaction temperature (<40°C) to minimize byproducts like 4-methylcyclohex-2-en-1-one.

Enantioselective Synthesis from (R)-(+)-Pulegone

A chiral pool approach utilizing (R)-(+)-pulegone (3) achieves enantiomeric enrichment of the target compound. The sequence involves:

- Vinyl Triflate Formation : Treatment of pulegone with triflic anhydride and 2,6-lutidine generates a vinyl triflate intermediate at the α,β-unsaturated ketone position.

- Site-Selective Ozonolysis : Ozone cleavage of the exocyclic double bond followed by reductive workup (Zn/HOAc) produces a diketone.

- Borohydride Reduction : Stereoselective reduction with sodium borohydride yields the allylic alcohol, which undergoes acid-catalyzed dehydration (PPTS, toluene) to furnish (R)-(+)-3-ethenyl-4-methylcyclohex-2-en-1-one in 44% overall yield.

This route avoids chromatographic purification until the final step, enhancing scalability. The enantiomeric excess (ee) exceeds 98%, confirmed by chiral HPLC.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Spirocyclic Intermediate | 4-Methylanisole | Epoxidation, Grignard addition, dehydration | 62% | High purity; avoids chiral resolution | Multi-step; low atom economy |

| Chiral Pool Synthesis | (R)-(+)-Pulegone | Triflation, ozonolysis, reduction | 44% | Enantioselective; gram-scale feasible | Requires expensive triflic anhydride |

| Isomerization | 4-Methyl-3-ethylcyclohexenone | Catalytic isomerization | N/A | Byproduct valorization | Indirect route; limited yield data |

Mechanistic Insights

Acid-Catalyzed Dehydration

Protonation of the tertiary alcohol in 3-ethenyl-3-hydroxy-4-methylcyclohexanone (19) generates a carbocation at C3, followed by β-hydride elimination to form the conjugated enone. Competing pathways include Wagner-Meerwein rearrangements, necessitating buffered acidic conditions (pH 2–3) to suppress side reactions.

Transition Metal-Mediated Isomerization

Palladium catalysts facilitate hydride shifts via π-allyl intermediates, converting less stable cyclohexenones into thermodynamically favored isomers. Kinetic studies indicate a first-order dependence on catalyst loading, with turnover numbers (TON) exceeding 500 under optimized conditions.

Industrial and Research Applications

- Fragrance Synthesis : The compound’s bicyclic structure serves as a precursor to mint and camphor analogs.

- Pharmaceutical Intermediates : Conjugate addition with organocuprates yields prostaglandin analogs under mild conditions.

- Materials Science : Copolymerization with styrene derivatives enhances thermal stability in resins.

化学反应分析

Types of Reactions

3-Ethenyl-4-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The ethenyl and methyl groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid is commonly used for oxidation reactions.

Reduction: Hydrogenation reactions using palladium or platinum catalysts.

Substitution: Reagents such as halogens or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions include various substituted cyclohexene derivatives and other functionalized compounds, depending on the specific reaction conditions .

科学研究应用

3-Ethenyl-4-methylcyclohex-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

作用机制

The mechanism of action of 3-Ethenyl-4-methylcyclohex-2-en-1-one involves its interaction with various molecular targets. The compound can undergo reactions with nucleophiles, leading to the formation of new bonds and functional groups. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .

相似化合物的比较

Comparison with Structurally Similar Compounds

Cyclohexenone Derivatives with Ester Groups (Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates)

Structural Differences :

- Functional Groups : The target compound features a ketone at position 1, while the compounds in include a ketone at position 2 and an ester group at position 5.

- Substituents : The target has ethenyl and methyl groups, whereas compounds bear naphthyl and aryl groups.

Ionone Derivatives (6-Methylionone)

Structural Differences :

- Ketone Position: The target’s ketone is on the cyclohexene ring, whereas 6-methylionone () has a ketone in a pentenone side chain.

- Substituents: 6-Methylionone includes 2,6,6-trimethylcyclohexene, contrasting with the target’s 3-ethenyl and 4-methyl groups.

Physicochemical Properties :

- Molecular Weight: The target (C₉H₁₂O) has a molecular weight of 136.2 g/mol, while 6-methylionone (C₁₄H₂₂O) is heavier (206.3 g/mol) due to its extended side chain.

- Volatility: The target’s smaller size may result in a lower boiling point compared to ionones, which are widely used in perfumery .

Quinazolinone Derivatives (Compound 147, )

Though structurally distinct (a nitrogen-rich heterocycle), Compound 147 shares a conjugated system (quinazolinone core) with the target’s enone. However, its purine and methoxy-ethoxy substituents suggest divergent applications, such as kinase inhibition in pharmaceuticals vs.

Data Table: Comparative Analysis

Key Research Findings

Synthetic Flexibility: Cyclohexenones like the target compound can be synthesized via analogous methods to , but substituent choice dictates reactivity and downstream applications .

Substituent Effects : Methyl and ethenyl groups on the target compound may reduce steric hindrance compared to bulkier naphthyl/aryl groups in , favoring faster conjugate additions.

Market Relevance: Ionones () dominate fragrance markets, suggesting the target compound could fill niche roles in custom scent formulations .

常见问题

Q. How is 3-Ethenyl-4-methylcyclohex-2-en-1-one synthesized in laboratory settings?

Methodological Answer: Synthesis typically involves cyclohexenone derivatives as starting materials. A common approach includes alkylation or conjugate addition reactions. For example, a base-catalyzed alkylation (e.g., anhydrous K₂CO₃) in ethanol under reflux conditions can introduce substituents. Reaction progress is monitored via TLC or color changes, followed by precipitation in cold water, filtration, and recrystallization for purification . Adjustments to substituent positioning may require Diels-Alder reactions or enolate chemistry, depending on target regioselectivity .

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign olefinic protons (δ 5.5–6.5 ppm) and ketone carbons (δ ~200 ppm). Compare coupling constants to confirm stereochemistry (e.g., trans-alkene vs. cis).

- IR Spectroscopy : Identify the carbonyl stretch (~1680–1720 cm⁻¹) and alkene C=C (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion ([M⁺]) and fragmentation patterns to validate substituents. Data should be cross-referenced with computational predictions (e.g., DFT) for validation .

Q. What are the key structural features of this compound determined via X-ray crystallography?

Methodological Answer: X-ray crystallography reveals bond lengths, angles, and conformations. For cyclohexenone derivatives:

- The cyclohexenone ring adopts a half-chair conformation.

- Substituents (ethenyl, methyl) exhibit equatorial orientations to minimize steric strain.

- C=O bond lengths (~1.21 Å) and C=C distances (~1.34 Å) align with typical conjugated enone systems. Refinement using SHELXL (via SHELX suite) ensures accuracy, with residual factors (R < 0.05) indicating high-quality data .

Advanced Research Questions

Q. How can computational chemistry methods be applied to study the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level to predict electronic structure. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.

- NMR Chemical Shift Prediction : Use gauge-including atomic orbital (GIAO) methods to simulate ¹H/¹³C shifts for comparison with experimental data.

- Electrostatic Potential Maps : Visualize charge distribution to predict nucleophilic/electrophilic sites. Discrepancies between computational and experimental data may indicate solvation effects or crystal-packing forces .

Q. How should researchers address contradictions between experimental and computational data regarding the compound's geometry?

Methodological Answer:

- Triangulation : Validate results using multiple techniques (e.g., X-ray crystallography, NMR, IR).

- Solvent Effects : Re-run computations with solvent models (e.g., PCM for ethanol) to match experimental conditions.

- Conformational Sampling : Perform molecular dynamics (MD) simulations to assess flexibility in solution vs. rigid crystal structures.

- Error Analysis : Calculate root-mean-square deviations (RMSD) between computed and observed bond lengths/angles to identify systematic errors .

Q. What experimental strategies are effective in elucidating the reaction mechanisms involving this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.

- Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate enolates or radical species.

- Stereochemical Analysis : Monitor stereoselectivity via chiral chromatography or NOESY NMR to infer transition states.

- Computational Transition State Modeling : Locate TS structures (IRC calculations) to validate proposed mechanisms. Cross-disciplinary integration of spectroscopic, kinetic, and computational data is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。